molecular formula C8H10O B1460599 4-Methoxy(toluene-d7) CAS No. 1036431-36-3

4-Methoxy(toluene-d7)

Cat. No.: B1460599
CAS No.: 1036431-36-3
M. Wt: 129.21 g/mol
InChI Key: CHLICZRVGGXEOD-HRDWIZOWSA-N
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Description

4-Methoxy(toluene-d7), also known as 1-Methoxy-4-methylbenzene-d7, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a derivative of 4-Methoxytoluene, which is a member of the methoxytoluene family. These compounds are characterized by a benzene ring substituted with a methoxy group and a methyl group. The deuterium labeling makes 4-Methoxy(toluene-d7) particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methoxy(toluene-d7) plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes often leads to the formation of methoxybenzoic acids and methoxybenzaldehydes . These interactions are crucial for understanding the metabolic fate of aromatic compounds in biological systems.

Cellular Effects

The effects of 4-Methoxy(toluene-d7) on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression related to detoxification processes, thereby affecting cellular metabolism. In various cell types, 4-Methoxy(toluene-d7) has been shown to alter the expression of genes involved in the antioxidant response, which is critical for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, 4-Methoxy(toluene-d7) exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to cytochrome P450 enzymes, leading to the activation or inhibition of these enzymes. This interaction can result in the modulation of enzyme activity, affecting the overall metabolic rate of the compound. Additionally, 4-Methoxy(toluene-d7) can influence gene expression by interacting with transcription factors that regulate detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy(toluene-d7) can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as prolonged exposure to light or heat. Long-term studies have shown that 4-Methoxy(toluene-d7) can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity. These temporal effects are essential for understanding the long-term impact of the compound in biological systems .

Dosage Effects in Animal Models

The effects of 4-Methoxy(toluene-d7) vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways without significant adverse effects. At higher doses, 4-Methoxy(toluene-d7) can exhibit toxic effects, including liver damage and oxidative stress. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .

Metabolic Pathways

4-Methoxy(toluene-d7) is involved in several metabolic pathways, primarily those related to the oxidation of aromatic compounds. The compound is metabolized by cytochrome P450 enzymes to form methoxybenzoic acids and methoxybenzaldehydes. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels in the system. Understanding these pathways is essential for elucidating the metabolic fate of 4-Methoxy(toluene-d7) in biological systems.

Transport and Distribution

The transport and distribution of 4-Methoxy(toluene-d7) within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, 4-Methoxy(toluene-d7) can accumulate in specific cellular compartments, influencing its localization and activity. These distribution patterns are important for understanding the compound’s overall impact on cellular function .

Subcellular Localization

4-Methoxy(toluene-d7) exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. The targeting of 4-Methoxy(toluene-d7) to these organelles is facilitated by specific signals and post-translational modifications, which direct the compound to its site of action. Understanding these localization patterns is crucial for elucidating the molecular mechanisms underlying the compound’s effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy(toluene-d7) typically involves the deuteration of 4-Methoxytoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of 4-Methoxy(toluene-d7) follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) as a deuterium source and a catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified using standard techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy(toluene-d7) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy(toluene-d7) is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it easier to study molecular structures and dynamics.

    Metabolic Research: Used as a tracer to study metabolic pathways and enzyme activities in biological systems.

    Environmental Studies: Employed as a standard for detecting environmental pollutants and studying their behavior in different media.

    Pharmaceutical Research: Utilized in drug development and testing to understand the pharmacokinetics and metabolism of new compounds .

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLICZRVGGXEOD-HRDWIZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 86 g of sulfuric acid and 100 g of p-methoxytoluene, and the mixture is stirred. A 540 ml quantity of water, 54 g of chromic anhydride and 200 g of sulfuric acid are placed in a 1-liter beaker to prepare an oxidizing solution. The solution is slowly added dropwise to the mixture in the flask with stirring while maintaining the reaction temperature constantly at 35° C. After the whole solution has been added, the mixture is stirred for further 20 minutes. The total reaction time is 5 hours and a half. The reaction mixture is treated and distilled to fractions in the same manner as in Example 1, giving 32 g of anisaldehyde and 60 g of recovered unreacted p-methoxytoluene.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
chromic anhydride
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 87 g of sulfuric acid, 5 g of manganic sulfate and 100 g of p-methoxytoluene, and the mixture is stirred. Into a 1-liter beaker are placed 540 ml of water, 86 g of chromic anhydride and 246 g of sulfuric acid to prepare an oxidizing solution. The oxidation process of Example 2 is repeated in the same manner except that the reaction temperature is maintained at 80° C for 21/3 hours. The reaction mixture is treated in the same manner as in Example 1, affording 70 g of anisaldehyde, 27 g of unreacted p-methoxytoluene and 5 g of the residue. Conversion 73%. Yield 86%. Aldehyde selectivity 80%.
Quantity
87 g
Type
reactant
Reaction Step One
[Compound]
Name
manganic sulfate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
chromic anhydride
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
246 g
Type
reactant
Reaction Step Five
Name
Quantity
540 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The cooled reaction gas forwarded through the pipe 4 is introduced into the step (III) of condensation and collection which comprises condensers 5, 6, wherein the p-methoxybenzaldehyde, the unaltered p-methoxytoluene, formed water, and small amounts of by-products contained in the reaction gas are condensed and collected. The condensers 5, 6 are formed of ordinary multi-tube condensers or packed column type condensers. The condenser 5 is cooled with water and the condenser 6 is cooled with a coolant such as brine.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

When the above experiment was repeated using 17.5 grams of sulfuric acid in the electrolyte, there was observed a current yield of 44.0% with a 51.8% selectivity to anisaldehyde. In addition, the current efficiency was 84.9%. Again, when the experiment was repeated using 32 grams of sulfuric acid, the oxidation of p-methoxytoluene resulted in a current yield of 54.1%, a 54.1% selectivity to the aldehyde and a 100% current efficiency.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Yield
54.1%

Synthesis routes and methods V

Procedure details

p-cresol (20 g, 0.19 mol) and anhydrous potassium carbonate (75 g, 0.54 mol) were added into DMF (500 mL) and then iodomethane (27 g, 0.19 mol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 20 g of the product (86%) by column chromatography.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy(toluene-d7)
Reactant of Route 2
4-Methoxy(toluene-d7)
Reactant of Route 3
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Reactant of Route 4
4-Methoxy(toluene-d7)
Reactant of Route 5
4-Methoxy(toluene-d7)
Reactant of Route 6
4-Methoxy(toluene-d7)

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